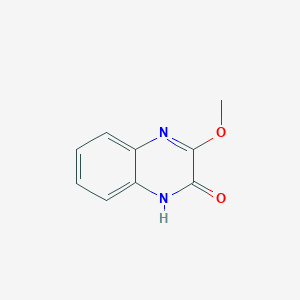

3-Methoxyquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

35676-71-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methoxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12) |

InChI Key |

MBKSEICXFDPTCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-Methoxyquinoxalin-2(1H)-one and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutics. This guide focuses specifically on 3-Methoxyquinoxalin-2(1H)-one and its derivatives, offering an in-depth exploration of their synthesis, chemical characteristics, and burgeoning role in drug discovery, particularly as kinase inhibitors.

Part 1: The Core Moiety: 3-Methoxyquinoxalin-2(1H)-one

The introduction of a methoxy group at the C3 position of the quinoxalinone ring significantly influences the molecule's electronic properties and hydrogen bonding capacity, making it a key building block for more complex derivatives.

Chemical Identity and Physicochemical Properties

While 3-Methoxyquinoxalin-2(1H)-one is a structurally well-defined molecule, it is not widely available commercially and, as such, a specific CAS Registry Number is not readily found in major public databases as of early 2026. The compound should be referred to by its IUPAC name: 3-methoxy-1H-quinoxalin-2-one . Its properties can be predicted or determined experimentally following its synthesis.

| Property | Value (Predicted/Typical) | Source/Rationale |

| Molecular Formula | C₉H₈N₂O₂ | Structural Analysis |

| Molecular Weight | 176.17 g/mol | Structural Analysis |

| Appearance | Off-white to pale yellow solid | Analogy to similar derivatives |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Common for heterocyclic compounds |

| logP (Predicted) | ~1.5 | Computational prediction |

| pKa (Predicted) | ~8.5 (N1-H proton) | Analogy to other quinoxalinones |

Synthesis of the 3-Methoxy Core Structure

The direct functionalization of the C3-H bond of quinoxalin-2(1H)-one is the most modern and efficient strategy for introducing substituents. Traditional methods often require harsher conditions or pre-functionalized starting materials. A highly effective and contemporary method is the electrochemical cross-dehydrogenative coupling (CDC) of quinoxalin-2(1H)-ones with alcohols.[1] This approach avoids the need for chemical oxidants and proceeds under mild conditions.

Workflow for Electrochemical Synthesis of 3-Methoxyquinoxalin-2(1H)-one

Caption: Electrochemical synthesis workflow.

Detailed Experimental Protocol: Electrochemical Methoxylation

This protocol is adapted from the general procedure for electrochemical alkoxylation of quinoxalin-2(1H)-ones.[1]

1. Cell Assembly:

-

Utilize an undivided electrochemical cell (e.g., a 25 mL beaker).

-

Insert a carbon plate (e.g., 1.5 cm x 1.5 cm) as the anode and a platinum plate (1.5 cm x 1.5 cm) as the cathode.

2. Reaction Mixture Preparation:

-

To the cell, add quinoxalin-2(1H)-one (0.5 mmol, 1.0 eq.).

-

Add tetrabutylammonium iodide (n-Bu₄NI) (0.25 mmol, 0.5 eq.) as the supporting electrolyte.

-

Add methanol (15 mL) as both the reagent and solvent.

3. Electrolysis:

-

Stir the mixture at room temperature.

-

Apply a constant electric current of 10 mA using a DC power supply.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-Methoxyquinoxalin-2(1H)-one.

Causality and Validation: The choice of an electrochemical method is based on its high efficiency and green credentials, avoiding harsh chemical oxidants. The carbon anode is selected for its stability and inertness in this oxidative process. n-Bu₄NI serves as an electrolyte to ensure conductivity. The protocol's success is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of the product, which can be unequivocally identified by NMR and mass spectrometry.

Part 2: Key Derivatives and Structure-Activity Relationships (SAR)

The true therapeutic potential of the quinoxalinone core is unlocked through the synthesis of its derivatives. The C3-methoxy group can be further displaced, and other positions (N1, and the benzo ring) can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Classes of Derivatives:

-

N1-Substituted Derivatives: The acidic N1 proton can be readily deprotonated and alkylated or arylated. This position is crucial for modulating solubility and interacting with specific protein residues. N1-substitution is a common strategy to block metabolic pathways and fine-tune activity.

-

C3-Amino and C3-Thione Derivatives: The C3-methoxy group can serve as a leaving group in nucleophilic substitution reactions with amines or thionating agents, providing access to 3-amino and 3-thione analogs, respectively. This dramatically alters the electronic and hydrogen-bonding profile of the C3 position.[2]

-

Benzo-Ring Substituted Derivatives: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring at positions C5, C6, C7, or C8 can influence target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Structure-Activity Relationship (SAR) Insights

Extensive research on quinoxalinone derivatives has provided key insights into how structural modifications impact their biological activity, particularly as kinase and enzyme inhibitors.

| Structural Modification | Impact on Biological Activity | Representative Target(s) |

| Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl moiety | Enhances inhibitory efficiency. | COX-2[3] |

| Substitution with a fluorine atom on the benzo ring | Can improve inhibition efficiency compared to chlorine. | COX-2[3] |

| Carbonyl substitutions (ester, amide) on a C3-phenoxymethyl group | Excellent and selective antagonism of P-glycoprotein with low cytotoxicity. | P-glycoprotein (Pgp)[4] |

| N1-substitution with bulky or functionalized groups | Critical for achieving high affinity and selectivity. | Kainate Receptors[5], EGFR[6] |

Part 3: Biological Activity and Therapeutic Potential

Quinoxalin-2(1H)-one derivatives are prominent in oncology and immunology research due to their ability to inhibit key signaling proteins.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many quinoxalinone derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer. Quinoxaline-based compounds have been successfully designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]

One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

As illustrated, the binding of the VEGF ligand induces dimerization and autophosphorylation of VEGFR-2. This activation triggers downstream cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately promoting cell proliferation, survival, and angiogenesis. 3-Substituted quinoxalin-2(1H)-one derivatives act by competitively binding to the ATP pocket of the VEGFR-2 kinase domain, thereby preventing its activation and blocking all subsequent downstream signaling. This anti-angiogenic effect is a validated and highly sought-after strategy in modern cancer therapy.

Conclusion

3-Methoxyquinoxalin-2(1H)-one is an accessible and versatile chemical scaffold. While it may not be a common standalone reagent, modern synthetic methods, particularly electrochemical C-H functionalization, provide a direct and efficient route to its synthesis. Its true value lies in its role as a precursor to a vast library of derivatives with significant therapeutic potential. The demonstrated ability of this compound class to selectively inhibit protein kinases and other critical cellular targets underscores its importance. For drug development professionals, the quinoxalin-2(1H)-one core offers a robust and tunable platform for designing next-generation inhibitors targeting cancer and other proliferative or inflammatory diseases. Future research will likely focus on refining the substitution patterns to enhance potency, improve selectivity, and optimize pharmacokinetic profiles for clinical translation.

References

-

Jiang, X., Yang, L., Ye, Z., & Yu, C. (2020). Electrosynthesis of C3 Alkoxylated Quinoxalin-2(1H)‐ones through Dehydrogenative C–H/O–H Cross‐Coupling. ResearchGate. Available at: [Link]

-

Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(6), 665-675. Available at: [Link]

-

Li, Y., Wang, Y., Zhang, J., et al. (2022). Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. New Journal of Chemistry. Available at: [Link]

-

Kovač, B., Svete, J., & Grošelj, U. (2021). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. ResearchGate. Available at: [Link]

-

Al-Zoubi, R. M., Al-Sbou, I. A., & Al-Momani, L. A. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved February 25, 2026, from [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available at: [Link]

-

Choi, H. Y., Cohen, D., & Toogood, P. L. (2001). Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists. Journal of Medicinal Chemistry, 44(4), 557-61. Available at: [Link]

-

Rostoll-Berenguer, J., Blay, G., Pedro, J. R., & Vila, C. (2022). Representative biologically active 3-substituted quinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

-

Singha, N., Sharma, A., Singh, J., & Sharma, A. (2023). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl. ChemRxiv. Available at: [Link]

-

Słoczyńska, K., Pytka, K., Czopek, A., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. ChemMedChem, 18(18), e202300278. Available at: [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2014). Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]

-

Wang, M., Wang, Y., & Wei, W. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5092. Available at: [Link]

-

Yan, G., & Yu, C. (2020). recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Unpublished manuscript. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. zora.uzh.ch [zora.uzh.ch]

Technical Guide: Lactam-Lactim Tautomerism of 3-Methoxyquinoxalin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the structural dynamics, synthesis, and spectroscopic characterization of 3-Methoxyquinoxalin-2(1H)-one. Unlike simple quinoxalines, this molecule exhibits a critical lactam-lactim tautomeric equilibrium localized at the N1-C2 locus, significantly influenced by the electronic donation of the C3-methoxy group. This document details the thermodynamic preference for the amide (lactam) form, provides validated synthetic protocols via the 2,3-dichloroquinoxaline intermediate, and outlines self-consistent spectroscopic methods (NMR, IR) for distinguishing tautomers in solution.

Part 1: Molecular Architecture & Tautomeric Dynamics

The Tautomeric Equilibrium

The core structural feature of 3-Methoxyquinoxalin-2(1H)-one is the prototropic shift between the lactam (amide, A ) and lactim (imidic acid, B ) forms. While the C3-methoxy group is fixed, it exerts a mesomeric effect (+M) that increases electron density in the pyrazine ring, indirectly influencing the acidity of the N1 proton.

-

Lactam Form (A): Characterized by a secondary amine at position 1 and a carbonyl at position 2. This is the thermodynamically dominant species in the solid state and polar solvents due to the high resonance stabilization energy of the amide bond.

-

Lactim Form (B): Characterized by an imine nitrogen at position 1 and a hydroxyl group at position 2. This form restores full aromaticity to the pyrazine ring but sacrifices the stability of the amide resonance.

Thermodynamic Landscape

Computational studies (DFT/B3LYP) on homologous quinoxalinones consistently demonstrate that the lactam form is lower in Gibbs Free Energy (

Visualization: Tautomeric Mechanism

The following diagram illustrates the proton transfer mechanism and the resonance contributions stabilizing the lactam form.

Part 2: Spectroscopic Validation & Diagnostics

Distinguishing between the tautomers requires precise analysis of chemical shifts and vibrational modes. The following data points serve as a self-validating checklist for researchers.

Nuclear Magnetic Resonance (NMR)

The presence of the lactam form is unambiguously confirmed by the N1-H signal and the carbonyl carbon shift.

| Nucleus | Signal | Chemical Shift ( | Diagnostic Interpretation |

| N1-H | 12.0 – 12.8 | Broad singlet. Disappears with D | |

| -OCH | 3.9 – 4.1 | Sharp singlet. Confirms C3-methoxy integrity. | |

| Ar-H | 7.2 – 7.9 | Multiplets (4H). Aromatic protons of the benzene ring. | |

| C=O (C2) | 154.0 – 156.0 | Characteristic amide carbonyl. If Lactim, this shifts upfield to ~150 ppm (C-OH). | |

| C-O (C3) | 158.0 – 160.0 | Carbon attached to methoxy group. |

Infrared Spectroscopy (FT-IR)

-

(Amide I): Strong band at 1660–1690 cm

-

: Broad band at 3100–3250 cm

-

Absence of

: The lack of a sharp free -OH stretch above 3500 cm

Part 3: Experimental Protocols

Synthesis of 3-Methoxyquinoxalin-2(1H)-one

Rationale: Direct methylation of quinoxaline-2,3-dione often yields mixtures of N-methyl and O-methyl products. The most reliable route utilizes 2,3-dichloroquinoxaline as a versatile building block, allowing selective nucleophilic substitution at C2/C3 followed by hydrolysis or direct alkoxylation.

Reaction Scheme:

-

Quinoxaline-2,3-dione

2,3-Dichloroquinoxaline[1] -

2,3-Dichloroquinoxaline

2-Chloro-3-methoxyquinoxaline (intermediate) -

Hydrolysis/Tautomerization

3-Methoxyquinoxalin-2(1H)-one

Detailed Protocol:

Step 1: Preparation of 2,3-Dichloroquinoxaline

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Reagents: Charge Quinoxaline-2,3-dione (10 mmol) and Thionyl Chloride (SOCl

, 10 mL). Add a catalytic amount of DMF (3-5 drops). -

Reaction: Reflux for 3-4 hours until the solution becomes clear.

-

Workup: Evaporate excess SOCl

under reduced pressure. Pour the residue onto crushed ice. Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol.-

Checkpoint: MP should be ~150°C.

-

Step 2: Conversion to 3-Methoxyquinoxalin-2(1H)-one

-

Reagents: Dissolve 2,3-dichloroquinoxaline (5 mmol) in absolute methanol (20 mL).

-

Nucleophile: Prepare a solution of Sodium Methoxide (NaOMe) by dissolving Sodium metal (10 mmol, 2 eq) in Methanol (10 mL) at 0°C.

-

Note: Using 2 equivalents allows for substitution at one chloride and hydrolysis of the second (facilitated by workup) or sequential substitution. However, for the mono-one target, controlled conditions are key.

-

Alternative (High Precision): Use 1.1 eq NaOMe to generate 2-chloro-3-methoxyquinoxaline, then reflux in aqueous acidic media (HCl/H

O) to hydrolyze the remaining chloride to the carbonyl (lactam).

-

-

Reaction: Add NaOMe solution dropwise to the dichloro-solution. Reflux for 6 hours.

-

Hydrolysis (Crucial): Acidify the mixture with 2M HCl to pH ~2 and reflux for 1 hour. This converts any 2-methoxy-3-chloro species or imidate forms into the stable lactam.

-

Isolation: Cool to room temperature. The product, 3-Methoxyquinoxalin-2(1H)-one, typically precipitates. Filter and wash with cold water.

-

Purification: Recrystallize from Methanol/Water (9:1).

Visualization of Synthetic Logic

Part 4: Reactivity & Trapping the Tautomers

Understanding the ambident nature of the quinoxalinone anion is critical for drug development. Upon deprotonation (using NaH or K

-

N-Alkylation: Favored by "soft" electrophiles (e.g., alkyl iodides) and polar aprotic solvents (DMF). This locks the molecule in the Lactam structure (e.g., 1-methyl-3-methoxyquinoxalin-2-one).

-

O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl tosylates, trialkyloxonium salts) or conditions maximizing oxygen electron density. This traps the Lactim structure (e.g., 2,3-dimethoxyquinoxaline).

Experimental Tip: To synthesize the lactim ether (2,3-dimethoxyquinoxaline), avoid the 2(1H)-one precursor. Instead, react 2,3-dichloroquinoxaline directly with excess NaOMe (2.5 eq) in refluxing methanol.

References

-

Cheeseman, G. W. H. (1955). Quinoxalines and related compounds.[1][2][3][4][5] Part I. Some 2:3-disubstituted quinoxalines. Journal of the Chemical Society, 1804-1808. [Link] (Foundational text on quinoxaline synthesis via dichloro-intermediates)

-

Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338. [Link] (Authoritative source on lactam-lactim equilibrium principles)

-

Galal, S. A., et al. (2005). Synthesis and biological activity of some new quinoxaline derivatives. Molecules, 10(9), 1161-1169. [Link] (Provides modern context for quinoxalinone reactivity and biological relevance)

Sources

An In-depth Technical Guide on the Comparative Stability of 3-Methoxyquinoxalin-2(1H)-one and 2,3-Dimethoxyquinoxaline

A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline scaffolds are of paramount importance in medicinal chemistry. A nuanced understanding of the stability of quinoxaline derivatives is critical for the development of robust and effective therapeutic agents. This guide provides a detailed technical analysis comparing the stability of two closely related analogs: 3-methoxyquinoxalin-2(1H)-one and 2,3-dimethoxyquinoxaline. We explore the underlying structural and electronic factors that govern their stability under various stress conditions, offering insights into their degradation pathways and providing field-proven experimental protocols for their evaluation.

Introduction: The Quinoxaline Core in Drug Discovery

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged structure in drug design, with derivatives exhibiting a wide array of biological activities.[1][2] The stability of these compounds is a critical quality attribute, influencing their shelf-life, bioavailability, and metabolic profile. This guide focuses on the stability differences between 3-methoxyquinoxalin-2(1H)-one, which can exist in a keto-enol tautomeric equilibrium, and the fully aromatized 2,3-dimethoxyquinoxaline.

Structural and Electronic Foundations of Stability

The inherent stability of these molecules is dictated by their unique structural and electronic characteristics.

3-Methoxyquinoxalin-2(1H)-one: This compound primarily exists in the lactam (keto) form, an amide within a cyclic system.[3][4] This configuration is stabilized by resonance and is capable of forming strong intermolecular hydrogen bonds via its N-H group, which can contribute to higher thermal stability in the solid state.[5][6] It exists in equilibrium with its enol tautomer, 3-hydroxy-2-methoxyquinoxaline.[3][4][7] The position of this equilibrium can be influenced by the solvent environment.[3]

2,3-Dimethoxyquinoxaline: In contrast, this molecule is a diether and lacks the N-H proton necessary for hydrogen bonding. The two methoxy groups are electron-donating by resonance, which can increase the electron density of the quinoxaline ring system and influence its reactivity.[8][9]

Diagram 1: Tautomerism of 3-Methoxyquinoxalin-2(1H)-one

Caption: The keto-enol tautomeric equilibrium in 3-methoxyquinoxalin-2(1H)-one.

Comparative Stability Assessment

A comprehensive stability analysis involves subjecting the compounds to a variety of stress conditions to identify potential degradation pathways.[10][11][12]

Thermal Stability

The thermal stability of organic compounds is influenced by factors such as bond strength and intermolecular forces.[5][13] Due to the presence of intermolecular hydrogen bonding in its crystalline form, 3-methoxyquinoxalin-2(1H)-one is anticipated to have a higher thermal stability compared to 2,3-dimethoxyquinoxaline. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to experimentally determine and compare their decomposition temperatures.[14][15]

| Compound | Key Structural Feature | Expected Relative Thermal Stability |

| 3-Methoxyquinoxalin-2(1H)-one | Lactam with N-H for hydrogen bonding | Higher |

| 2,3-Dimethoxyquinoxaline | Diether, no hydrogen bonding | Lower |

Photostability

Photostability testing is a critical component of drug development, as light exposure can lead to degradation.[16][17][18] The extended aromatic system of quinoxalines makes them susceptible to photodegradation. The electron-donating methoxy groups in 2,3-dimethoxyquinoxaline may increase its susceptibility to photo-oxidation.

Chemical Stability

Hydrolytic Stability: The stability across a range of pH values is a key parameter. Under acidic conditions, the ether linkages in 2,3-dimethoxyquinoxaline may be prone to hydrolysis. The lactam ring in 3-methoxyquinoxalin-2(1H)-one is generally more resistant to acid-catalyzed hydrolysis. In alkaline conditions, some quinoxaline derivatives have shown susceptibility to C-C bond cleavage of side chains.[19] The acidic N-H proton of 3-methoxyquinoxalin-2(1H)-one can be abstracted under basic conditions, potentially leading to different degradation pathways.

Oxidative Stability: The susceptibility to oxidation is another important stability parameter. The increased electron density in 2,3-dimethoxyquinoxaline could make it more prone to oxidative degradation compared to the quinoxalinone.

Diagram 2: Factors Influencing Stability

Caption: A logical diagram illustrating the key structural drivers of stability.

Experimental Protocols for Stability Evaluation

Forced degradation studies are integral to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11][12][20][21]

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of each compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acidic: Add 1 M HCl to an aliquot of the stock solution to a final concentration of 0.1 M.

-

Basic: Add 1 M NaOH to an aliquot to a final concentration of 0.1 M.

-

Oxidative: Add 3% H₂O₂ to an aliquot.

-

Thermal: Heat aliquots of the stock solution at a specified temperature (e.g., 80°C).

-

Photolytic: Expose an aliquot to a controlled light source as per ICH Q1B guidelines.[16][17][18][22][23] A dark control should be maintained for comparison.[23]

-

-

Incubation: Maintain the stressed samples under the specified conditions for a defined period, with samples taken at various time points.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and detect any degradation products.

Diagram 3: Workflow for Forced Degradation Studies

Caption: A streamlined workflow for conducting forced degradation experiments.

Conclusion

The stability of 3-methoxyquinoxalin-2(1H)-one and 2,3-dimethoxyquinoxaline is dictated by their distinct structural features. The lactam functionality and hydrogen bonding capability of 3-methoxyquinoxalin-2(1H)-one likely contribute to its enhanced thermal stability. In contrast, the electron-rich nature of 2,3-dimethoxyquinoxaline may render it more susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of their stability profiles, which is essential for making informed decisions in the drug development process.

References

- Blaza, L., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(7), 140-149.

- Alsante, K. M., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LCGC North America, 40(4), 166-172.

- Baertschi, S. W., et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 43(6), 32-37.

- ICH. (2023). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Reynolds, D. (2022). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development.

- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S.

- Q-Lab. (n.d.). Understanding ICH Photostability Testing.

- Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.

- Baum, G., & Short, F. (1966). Thermal Stability of Organic Compounds by the Isoteniscope Method.

- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.

- ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- Kozlowski, M. C., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.

- Mettler Toledo. (2018). Thermal Analysis of Organic Compounds. AZoM.

- Jena, N., et al. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A.

- Kato, H., et al. (1983). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline. Agricultural and Biological Chemistry, 47(9), 2053-2059.

- Linseis. (n.d.). Measurement of thermal stability. Linseis Thermal Analysis.

- Găină, L. G., et al. (2021). Synthesis and characterization of thermally stable quinoxaline-based polyamides. Polymers, 13(22), 3995.

- Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry.

- Al-Suwaidan, I. A., et al. (2021).

- Bannari Amman Institute of Technology. (2023). Thermal Stability Science Behind Heat Resistance. Bannari Amman Institute of Technology.

- Wang, C., et al. (2020).

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.

- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(14), 2643-2649.

- Pearson. (n.d.).

- ResearchGate. (2025). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.

- ChemicalBook. (n.d.). 2,3-DIMETHYLQUINOXALINE synthesis. ChemicalBook.

- Ghedini, E., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.

- ResearchGate. (2023). Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization.

- Ranucci, E., et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). RSC Advances, 12(16), 9896-9903.

- Pharmacophore. (2020).

- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Organic and Medicinal Chemistry Letters, 2(1), 30.

- ResearchGate. (2025). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus.

- La Trobe University. (2022). Synthesis, Application and Stability Studies of New Heterospirocycles. La Trobe University Institutional Repository.

- Abbas, H. S., et al. (2019). Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. Acta Poloniae Pharmaceutica, 76(3), 445-456.

- Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5464.

- da Silva, G. N., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245059.

- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

- LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

- Google Patents. (2020). CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative.

- Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529.

- Das, U., et al. (2024). Reactivity and Stability of (Hetero)

- Wang, Y., et al. (2021). Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. New Journal of Chemistry, 45(44), 20641-20645.

- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.

- Bentham Science. (2023). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science.

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bitsathy.ac.in [bitsathy.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. mt.com [mt.com]

- 15. azom.com [azom.com]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 18. certified-laboratories.com [certified-laboratories.com]

- 19. tandfonline.com [tandfonline.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. onyxipca.com [onyxipca.com]

- 22. database.ich.org [database.ich.org]

- 23. ikev.org [ikev.org]

The Ascendancy of 3-Methoxyquinoxalin-2(1H)-one: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

The quinoxaline ring system is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Among its numerous derivatives, the 3-methoxyquinoxalin-2(1H)-one scaffold is emerging as a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the 3-methoxyquinoxalin-2(1H)-one core, from its fundamental synthesis and physicochemical properties to its application in the development of targeted therapies. We will delve into the strategic rationale for its use, detailed synthetic protocols, and a critical analysis of its role in shaping the future of drug discovery, with a particular focus on its potential in oncology.

Introduction: The Quinoxaline Core and the Strategic Advantage of the 3-Methoxy Substituent

Quinoxalines, or benzopyrazines, are heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[3] This aromatic system is a bioisostere of other important structures like quinoline and naphthalene, and its nitrogen-containing nature imparts unique physicochemical properties that are conducive to drug-receptor interactions.[4] The quinoxalin-2(1H)-one subclass has garnered significant attention, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5]

The introduction of a methoxy group at the 3-position of the quinoxalin-2(1H)-one scaffold is a deliberate design choice aimed at modulating the molecule's electronic and steric properties. This strategic substitution can influence:

-

Receptor Binding Affinity: The methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins.

-

Metabolic Stability: The methoxy group can influence the molecule's metabolic profile, potentially blocking sites of oxidative metabolism and improving pharmacokinetic properties.

-

Solubility and Lipophilicity: The polarity of the methoxy group can be fine-tuned to optimize the solubility and cell permeability of the final compound.

-

Conformational Rigidity: The presence of the methoxy group can influence the preferred conformation of the molecule, which can be critical for its interaction with a specific binding site.

This guide will illuminate the practical applications of these theoretical advantages through a detailed examination of the synthesis, biological evaluation, and structure-activity relationships of 3-methoxyquinoxalin-2(1H)-one derivatives.

Synthesis of the 3-Methoxyquinoxalin-2(1H)-one Scaffold: A Step-by-Step Protocol

The synthesis of the 3-methoxyquinoxalin-2(1H)-one core can be approached through several synthetic routes. A common and effective method involves the cyclocondensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound, followed by modification to introduce the methoxy group. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 3-Methoxyquinoxalin-2(1H)-one

Objective: To synthesize the 3-methoxyquinoxalin-2(1H)-one core as a foundational scaffold for further derivatization.

Materials:

-

o-Phenylenediamine

-

Diethyl oxalate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Dimethyl sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Methodology:

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add diethyl oxalate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield quinoxaline-2,3(1H,4H)-dione.

Step 2: Selective Methylation to 3-Methoxyquinoxalin-2(1H)-one

-

Suspend quinoxaline-2,3(1H,4H)-dione (1 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.

-

Stir the mixture for 30 minutes, then add dimethyl sulfate (1.1 equivalents) dropwise.

-

Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction by adding water and acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-methoxyquinoxalin-2(1H)-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The 3-Methoxyquinoxalin-2(1H)-one Scaffold in Action: A Case Study in Anticancer Drug Discovery

The true potential of a scaffold is realized in its application. A compelling example of the utility of the 3-methoxyquinoxalin-2(1H)-one core is found in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for anticancer therapies.[4]

A study focused on the design and synthesis of novel VEGFR-2 inhibitors utilized a 3-methylquinoxalin-2(1H)-one scaffold. Within this series, a derivative featuring a 3-methoxy substitution on a terminal phenyl ring (compound 11e ) demonstrated potent inhibitory activity.[4] While not a direct substitution on the quinoxaline core, this finding strongly suggests the favorable contribution of a methoxy group in the pharmacophore for this target.

Structure-Activity Relationship (SAR) Insights

The study revealed that for the 3-methylquinoxalin-2(1H)-one series, the introduction of electron-donating groups, such as a methoxy group, on the terminal aromatic ring enhanced the cytotoxic and VEGFR-2 inhibitory activities.[4] Specifically, the 3-methoxy substituted analog was more active than the 2-methoxy and 4-methoxy analogs, highlighting the importance of the substituent's position.[4]

Quantitative Data Summary

| Compound | Substitution | Cytotoxicity IC50 (µM) vs. HepG2 | VEGFR-2 Inhibition IC50 (nM) |

| 11d | 2-methoxy | - | - |

| 11e | 3-methoxy | Potent | 2.6 |

| 11f | 4-methoxy | - | 4.8 |

| Sorafenib | Reference Drug | 2.2 | 3.07 |

Data adapted from a study on 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors.[4]

This data underscores the significant impact of the methoxy group's placement on biological activity, providing a strong rationale for the exploration of the 3-methoxyquinoxalin-2(1H)-one scaffold in the design of novel kinase inhibitors.

Visualizing the Path Forward: Workflow and Pathway Diagrams

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and a simplified representation of the VEGFR-2 signaling pathway.

Synthetic Workflow for 3-Methoxyquinoxalin-2(1H)-one Derivatives

Caption: Synthetic and screening workflow for 3-methoxyquinoxalin-2(1H)-one derivatives.

Simplified VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling cascade by a 3-methoxyquinoxalin-2(1H)-one derivative.

Conclusion and Future Directions

The 3-methoxyquinoxalin-2(1H)-one scaffold represents a promising frontier in medicinal chemistry. While the broader quinoxaline family has been extensively studied, the specific advantages conferred by the 3-methoxy substitution are ripe for further investigation. The demonstrated potential of a related analog as a potent VEGFR-2 inhibitor provides a strong impetus for the design and synthesis of novel libraries based on this core.[4]

Future research should focus on:

-

Diverse Library Synthesis: The development of efficient and versatile synthetic routes to a wide range of 3-methoxyquinoxalin-2(1H)-one derivatives with substitutions at various positions.

-

Broad Biological Screening: The evaluation of these libraries against a diverse panel of biological targets, including other kinases, enzymes, and receptors implicated in various diseases.

-

In-depth SAR Studies: A systematic exploration of the structure-activity relationships to elucidate the key structural features required for potent and selective activity.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the unique properties of the 3-methoxyquinoxalin-2(1H)-one scaffold, the medicinal chemistry community is well-positioned to develop the next generation of innovative and effective therapeutics.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2), 1-6. [Link]

-

Asif, M. (2015). A review on medicinal and structural activity of quinoxaline moiety. TIJER.org. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]

-

Abdelgawad, M. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]

-

Ramli, Y., et al. (2014). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

-

Rostoll-Berenguer, J., Blay, G., Pedro, J. R., & Vila, C. (2021). Representative biologically active 3-substituted quinoxalin-2(1H)-one derivatives. Molecules, 26(22), 6963. [Link]

-

Abdelgawad, M. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

-

Kotra, V., Pradeep, K., & Vasanthi, R. (2013). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 5(4), 301-307. [Link]

-

Wang, Q., et al. (2020). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 25(1), 183. [Link]

-

El-Gendy, M. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 864-873. [Link]

- CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. (2020).

-

Casy, A. F., & Ogungbamila, F. O. (2011). Pharmacological Evaluation of 3-Carbomethoxy Fentanyl in Mice. Pharmaceuticals, 4(2), 233-243. [Link]

-

Singh, P., & Kaur, M. (2016). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

-

Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

Sources

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. longdom.org [longdom.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Methodological & Application

nucleophilic substitution protocol for 3-chloroquinoxalin-2(1H)-one

An Application Note and Protocol for the Nucleophilic Substitution of 3-Chloroquinoxalin-2(1H)-one

Abstract

This comprehensive application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 3-chloroquinoxalin-2(1H)-one. This key heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a diverse range of functionalized derivatives.[1][2] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol for substitution with various nucleophiles (amines, thiols, and alcohols), and a guide for troubleshooting and optimization. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both practical guidance and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoxalinone Core

Quinoxalin-2(1H)-one and its derivatives are classified as "privileged structures" in medicinal chemistry, a testament to their recurring presence in a multitude of biologically active compounds.[1] These scaffolds are integral to molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties.[1][2][3][4] The functionalization at the C3 position is a particularly powerful strategy for modulating the biological and physicochemical properties of these molecules, making 3-chloroquinoxalin-2(1H)-one an exceptionally valuable and reactive intermediate for library synthesis and lead optimization in drug discovery programs.[5][6]

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The facile displacement of the chlorine atom at the C3 position of 3-chloroquinoxalin-2(1H)-one proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SN1 or SN2 reactions, the SNAr pathway does not involve the formation of a carbocation or a direct backside attack.[7] Instead, it is a two-step addition-elimination process.

Causality Behind the Reactivity:

-

Activation: The quinoxalinone ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine ring. This effect, combined with the strong electron-withdrawing influence of the adjacent carbonyl group (C=O) at the C2 position, significantly polarizes the C3-Cl bond and activates the C3 carbon for nucleophilic attack.[8][9]

-

Addition & Intermediate Formation: A nucleophile (Nu⁻) attacks the electrophilic C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing pyrazine ring and the carbonyl oxygen, which stabilizes this otherwise high-energy species.[10]

-

Elimination & Aromatization: In the final, typically rapid step, the aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the 3-substituted quinoxalin-2(1H)-one product.

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Biological Properties and SAR Analysis of Quinoxalinon...: Ingenta Connect [ingentaconnect.com]

- 3. tijer.org [tijer.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Methoxylation of Quinoxalin-2(1H)-one Derivatives

Introduction

Quinoxalin-2(1H)-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous compounds with significant biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[1] The functionalization of the quinoxalinone core is a key strategy in medicinal chemistry and drug development to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Methoxylation, the introduction of a methoxy (-OCH₃) group, is a particularly important transformation. The conversion of the N-H or O-H group in the quinoxalin-2(1H)-one tautomeric system to a methoxy group can significantly impact a compound's lipophilicity, metabolic stability, and target-binding interactions.[2]

This technical guide provides detailed application notes and protocols for the O-methoxylation of quinoxalin-2(1H)-one derivatives. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and field-proven insights to enable researchers, scientists, and drug development professionals to successfully implement these methodologies. We will explore three robust methods for achieving selective O-methoxylation, addressing the common challenge of competing N-alkylation.

Understanding the Tautomerism and Regioselectivity of Quinoxalin-2(1H)-one Alkylation

Quinoxalin-2(1H)-one exists in a tautomeric equilibrium between the lactam and lactim forms. The lactam form possesses an amide functionality, while the lactim form features a hydroxyl group, rendering the quinoxaline ring aromatic. The alkylation of this system can occur at the N1-position, the O-position of the lactim tautomer, or at the C3-position, leading to a mixture of products.

Caption: Tautomeric equilibrium of quinoxalin-2(1H)-one.

The regioselectivity of the methylation (O- vs. N-methylation) is influenced by several factors, including the choice of methylating agent, base, solvent, and reaction temperature. Hard and soft acid-base (HSAB) theory provides a useful framework for predicting the outcome. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center. Hard electrophiles tend to react preferentially at the oxygen atom, while softer electrophiles favor the nitrogen atom.

Recommended Protocols for O-Methoxylation

This section details three reliable methods for the selective O-methoxylation of quinoxalin-2(1H)-one derivatives.

Protocol 1: Silver Carbonate-Mediated O-Methoxylation

This method utilizes the principle of "hard" methylating conditions to favor O-alkylation. Silver ions coordinate to the oxygen atom of the lactim tautomer, increasing its nucleophilicity and directing the methylation to the desired position. The precipitation of insoluble silver iodide drives the reaction to completion. This method is particularly effective for achieving high O-selectivity.

Reaction Scheme:

Caption: Silver carbonate-mediated O-methoxylation workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one derivative (1.0 mmol), silver carbonate (Ag₂CO₃, 1.5 mmol), and anhydrous benzene or toluene (10 mL).

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 mmol) to the suspension.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature in the dark for 24-48 hours. The exclusion of light is important as silver salts can be light-sensitive.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

-

Filter the mixture through a pad of Celite® to remove the silver salts.

-

Wash the Celite® pad with additional dichloromethane (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxyquinoxaline derivative.

-

Data Summary:

| Reagent/Parameter | Molar Equiv. | Role | Typical Yields |

| Quinoxalin-2(1H)-one | 1.0 | Substrate | 70-90% |

| Silver Carbonate | 1.5 | Base/Activator | |

| Methyl Iodide | 1.2 | Methylating Agent | |

| Solvent | - | Reaction Medium | |

| Temperature | Room Temp. | Reaction Condition | |

| Time | 24-48 h | Reaction Duration |

Protocol 2: Mitsunobu Reaction for O-Methoxylation

The Mitsunobu reaction is a powerful and versatile method for the dehydration-condensation of an acidic proton (like the O-H of the lactim tautomer) and an alcohol.[3] In this case, methanol serves as the source of the methoxy group. This reaction generally proceeds under mild conditions and is known for its high yields.

Reaction Scheme:

Caption: Mitsunobu reaction workflow for O-methoxylation.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinoxalin-2(1H)-one derivative (1.0 mmol), triphenylphosphine (PPh₃, 1.5 mmol), and anhydrous tetrahydrofuran (THF, 15 mL).

-

Addition of Alcohol: Add anhydrous methanol (CH₃OH, 2.0 mmol) to the solution.

-

Addition of Azodicarboxylate: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise over 10-15 minutes.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring the Reaction: Monitor the reaction by TLC for the consumption of the starting material.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent like diethyl ether prior to chromatography.

-

Elute the column with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the 2-methoxyquinoxaline product.

-

Data Summary:

| Reagent/Parameter | Molar Equiv. | Role | Typical Yields |

| Quinoxalin-2(1H)-one | 1.0 | Substrate | 60-85% |

| Triphenylphosphine | 1.5 | Reagent | |

| DIAD or DEAD | 1.5 | Reagent | |

| Methanol | 2.0 | Methyl Source | |

| Solvent | - | Reaction Medium | |

| Temperature | 0 °C to RT | Reaction Condition | |

| Time | 12-24 h | Reaction Duration |

Protocol 3: Two-Step Chlorination and Nucleophilic Substitution

This classical two-step approach offers a reliable and often high-yielding route to 2-methoxyquinoxalines. The first step involves the conversion of the quinoxalin-2(1H)-one to the corresponding 2-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃). The activated 2-chloroquinoxaline is then readily displaced by a methoxide source in the second step.

Reaction Scheme:

Caption: Two-step synthesis of 2-methoxyquinoxaline.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Chloroquinoxaline

-

Reaction Setup: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the quinoxalin-2(1H)-one derivative (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.[2]

-

Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-chloroquinoxaline can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 2-Methoxyquinoxaline

-

Reaction Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 mmol) in anhydrous methanol (10 mL) under an inert atmosphere. Alternatively, a commercial solution of sodium methoxide in methanol can be used.

-

Addition of Substrate: Add the crude 2-chloroquinoxaline (1.0 mmol) from Step 1 to the sodium methoxide solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-3 hours.

-

Monitoring the Reaction: Monitor the disappearance of the 2-chloroquinoxaline by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methoxyquinoxaline.

-

Data Summary:

| Step | Reagent/Parameter | Molar Equiv. | Role | Typical Yields |

| 1 | POCl₃ | 5-10 | Chlorinating Agent | 85-95% |

| 2 | Sodium Methoxide | 1.2 | Nucleophile | 80-95% |

Characterization of 2-Methoxyquinoxaline Derivatives

The successful synthesis of the 2-methoxyquinoxaline product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of a singlet peak around δ 3.9-4.1 ppm is characteristic of the methoxy group protons. The aromatic protons will appear in the range of δ 7.5-8.5 ppm.

-

¹³C NMR: A signal for the methoxy carbon will be observed around δ 54-56 ppm. The C2 carbon bearing the methoxy group will appear significantly downfield.

-

-

Infrared (IR) Spectroscopy: Look for characteristic C-O stretching vibrations in the region of 1250-1000 cm⁻¹. The C=O stretch of the starting quinoxalinone (around 1650-1680 cm⁻¹) should be absent.

-

Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the 2-methoxyquinoxaline derivative.

Safety Precautions

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Methyl iodide (CH₃I): is a toxic and carcinogenic substance. Handle with care in a fume hood.

-

DIAD/DEAD: are toxic and potentially explosive. They should be handled with care.

-

Sodium metal: is highly reactive with water and moisture. Handle under an inert atmosphere.

Conclusion

This application note has provided a comprehensive guide to the O-methoxylation of quinoxalin-2(1H)-one derivatives, a critical transformation in the synthesis of potential therapeutic agents. Three distinct and reliable protocols have been detailed, each with its own advantages in terms of selectivity, mildness of conditions, and scalability. By understanding the underlying principles of regioselectivity and following these detailed experimental procedures, researchers can confidently and efficiently synthesize a wide range of 2-methoxyquinoxaline derivatives for further investigation in drug discovery and materials science.

References

- Methylation represents a fundamental strategy in medicinal chemistry for optimizing the pharmacological profiles of bioactive molecules. The introduction of a methyl group can significantly modulate lipophilicity, metabolic stability, and target binding affinity. (Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source.

- Quinoxalin-2(1H)-one scaffolds, a class of nitrogen-containing heterocycles, have attracted significant attention in drug discovery due to their unique planar conjugated structures and broad-spectrum biological activities, including anticancer and antimicrobial properties. (Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source.

- The Mitsunobu reaction is an organic reaction that converts an alcohol into a variety of functional groups, such as an ester, using triphenylphosphine and an azodicarboxylate such as diethyl azodicarboxylate (DEAD)

Sources

solvent selection for nucleophilic attack on quinoxalinone core

Application Note: Solvent Selection Strategies for Nucleophilic Functionalization of the Quinoxalinone Core

Part 1: Executive Summary & Strategic Framework

Abstract

The quinoxalin-2(1H)-one scaffold is a "privileged structure" in drug discovery, serving as the core for various kinase inhibitors and bioactive agents. Functionalization of this core—specifically at the electrophilic C3 position—is heavily dependent on solvent selection. The solvent is not merely a medium but a chemoselective switch that dictates the reaction pathway between Nucleophilic Aromatic Substitution of Hydrogen (

The Quinoxalinone Reactivity Paradox The C3 position of quinoxalin-2(1H)-one is inherently electrophilic (imino-like). However, direct nucleophilic attack often requires oxidative conditions to restore aromaticity (ONSH: Oxidative Nucleophilic Substitution of Hydrogen).

-

Challenge: Balancing substrate solubility (often poor in non-polar solvents) with the stability of radical intermediates.

-

Solution: Solvent tuning to stabilize specific transition states (e.g., HFIP for H-bonding, Water for hydrophobic effect acceleration).

Part 2: Mechanistic Solvent Classes

Class A: Fluorinated Alcohols (The "Magical" Effect)

-

Solvents: Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE).

-

Mechanism: HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile. It activates the quinoxalinone carbonyl/imine via H-bonding, lowering the LUMO energy and facilitating nucleophilic attack or C-H activation.

-

Application: Essential for Palladium-catalyzed C-H activations and oxidative radical functionalizations where stabilizing the radical intermediate is critical.

Class B: Dipolar Aprotic Solvents (The Radical Mediators)

-

Solvents: DMSO, Acetonitrile (MeCN), DMF.

-

Mechanism:

-

DMSO: Often acts as a "dual-role" reagent—solvent and oxidant (or methyl radical source). It supports Single Electron Transfer (SET) mechanisms due to high dielectric constants.

-

MeCN: Favored for electrochemical functionalization and radical-nucleophilicity controlled selectivity. It often suppresses side reactions seen in protic media.

-

-

Application: Standard for visible-light photoredox catalysis and electrochemical C3-H functionalization.

Class C: Green Protic Media (The Sustainable Route)

-

Solvents: Water (

), Ethanol (EtOH).[1] -

Mechanism:

-

Water: Promotes "on-water" acceleration for hydrophobic substrates. In radical alkylations, water can stabilize charged intermediates via solvation shells without quenching the radical species.

-

Ethanol: Balances solubility with green metrics. Often used in condensation reactions to form the core, but increasingly viable for radical alkylations using persulfate oxidants.

-

-

Application: Scalable synthesis of C3-alkylated derivatives using alkyl peroxides or sulfinates.

Part 3: Decision Matrix & Visualization

Diagram 1: Solvent Selection Decision Tree

Caption: Decision tree guiding solvent choice based on the mechanistic pathway (Metal-catalyzed vs. Radical vs. Condensation).

Part 4: Detailed Experimental Protocols

Protocol A: Adaptive Solvent Screening for C3-H Functionalization

Objective: To identify the optimal solvent for introducing a nucleophile (Nu) at the C3 position via oxidative radical substitution.

Materials:

-

Substrate: 1-Methylquinoxalin-2(1H)-one (0.2 mmol)

-

Nucleophile Source: e.g., Toluene (for benzylation), Cyclohexane (for alkylation), or Sodium Sulfinate.

-

Oxidant: Selectfluor or

(2.0 equiv). -

Solvent Panel: MeCN, DMSO,

, HFIP, DCE.

Workflow:

-

Preparation: Prepare 5 reaction vials (4 mL screw-cap).

-

Dosing: Add substrate (32 mg, 0.2 mmol) and oxidant to each vial.

-

Solvent Addition: Add 1.0 mL of the respective solvent to each vial.

-

Note: If using

, ensure vigorous stirring (1000 rpm) to maximize interfacial area.

-

-

Reaction: Heat to 80°C (thermal) or irradiate with Blue LEDs (photochemical) for 12 hours.

-

Analysis: Aliquot 50 µL, dilute with MeOH, and analyze via UPLC-MS.

-

Success Criteria:

-

Conversion: >80% consumption of starting material.

-

Selectivity: Ratio of C3-product vs. N-alkylation or over-oxidation.

-

Data Interpretation Table:

| Solvent | Polarity ( | Mechanistic Bias | Typical Outcome |

| MeCN | 37.5 | Radical/SET | High C3-Selectivity. Good balance of solubility and radical lifetime. |

| DMSO | 46.7 | Radical/Polar | High Yield, Low Selectivity. Often promotes poly-substitution. |

| HFIP | 16.7 | H-Bonding | Activation. Enables difficult substrates; may alter regioselectivity. |

| 80.1 | Hydrophobic | Green. Works well for lipophilic radical precursors (Minisci-type). |

Protocol B: Green Synthesis "On-Water" (Case Study)

Context: Direct C3-alkylation using alkyl halides or alkanes without metal catalysts.

-

Charge: In a 10 mL tube, mix Quinoxalinone (0.5 mmol), Alkyl precursor (5.0 equiv), and TBHP (70% aq, 2.0 equiv).

-

Solvent: Add distilled water (2.0 mL) . The mixture will likely be heterogeneous.

-

Activation: Heat to 100°C. The water generates a "hydrophobic effect," forcing the organic reactants together in the organic phase/micelles, accelerating the reaction rate compared to homogeneous organic solvents.

-

Work-up: Cool to RT. The product often precipitates. Filter, wash with water, and dry.

-

Validation: This method typically yields 70-90% product with <5% waste mass compared to DCM/Extraction methods.

-

Part 5: Mechanistic Pathway Visualization

Diagram 2: Solvent-Controlled Regiodivergence

Caption: Illustration of how solvent polarity and H-bonding capability can divert the reactive intermediate toward different regioisomers or cyclized products.

Part 6: Troubleshooting & Optimization

-

Issue: Poor Conversion in MeCN.

-

Fix: Switch to HFIP/DCE (1:1) . The HFIP will activate the imine bond, making C3 more susceptible to nucleophilic radical attack.

-

-

Issue: C3 vs. Benzene Ring Selectivity.

-

Insight: In highly polar solvents (DMSO), the radical may attack the electron-rich benzene ring (C5-C8) if C3 is sterically hindered.

-

Fix: Use non-polar solvents (PhCl, DCE) or decrease temperature to favor the kinetically controlled C3 attack.

-

-

Issue: Solubility in Green Media.

-

Fix: Use EtOH:H2O (1:1) azeotrope or add a surfactant (SDS) to create an emulsion, maintaining the green benefits while improving mass transfer.

-

References

-

Green Chemistry Approaches for Quinoxaline Synthesis: Title: Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water.[1][2][3][4] Source: Comptes Rendus Chimie. URL:[Link] (Verified via search snippet 1.1)

-

C3-H Functionalization Overview: Title: Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization.[5][6][7][8] Source: Organic Chemistry Frontiers.[5] URL:[Link] (Context from snippet 1.3)

-

HFIP in C-H Activation: Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.[9][10] Source: Chemical Science.[9][11] URL:[Link] (Verified via snippet 1.15)

-

Solvent-Controlled Regiodivergence: Title: Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones.[12] Source: ChemRxiv.[12] URL:[Link] (Verified via snippet 1.16)[1]

-

Visible Light Promoted Acylation (Solvent Effects): Title: Visible-light-promoted C3–H acylation of quinoxalin-2(1H)-ones in water.[6] Source: Green Chemistry.[2][3][13] URL:[Link] (Context from snippet 1.3)

Sources

- 1. Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid [comptes-rendus.academie-sciences.fr]

- 2. jocpr.com [jocpr.com]

- 3. ijirt.org [ijirt.org]

- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Stability of the 3-Methoxy Group in Acidic Conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a common challenge in organic synthesis: the unwanted hydrolysis of methoxy groups on aromatic rings under acidic conditions. Here, we will explore the underlying mechanisms, provide practical troubleshooting strategies, and discuss alternative methodologies to ensure the integrity of your molecules during synthesis.

Frequently Asked Questions (FAQs)

Q1: My 3-methoxy group is being cleaved during an acid-catalyzed reaction. What is the chemical mechanism behind this degradation?

A: The cleavage of an aryl methyl ether, such as a molecule containing a 3-methoxy-phenyl moiety, in strong acid is a well-understood process that proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] Ethers are typically unreactive, but their stability is compromised in the presence of a strong acid.[3][4]

The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid (e.g., HBr, HI).[4][5] This step is critical because it converts the methoxy group (-OCH₃) into a much better leaving group, an alcohol (in the form of its conjugate acid, -O⁺HCH₃).[1][4]

Following protonation, a nucleophile present in the reaction medium attacks the methyl carbon.[5][6] In the case of hydrohalic acids like HBr or HI, the halide ion (Br⁻ or I⁻) is an excellent nucleophile and readily attacks the electrophilic methyl group.[2] This concerted Sₙ2 attack results in the cleavage of the carbon-oxygen bond, yielding a phenol and a methyl halide.[5] It is important to note that the nucleophile attacks the methyl group rather than the aromatic ring carbon because an attack on an sp²-hybridized carbon is sterically hindered and electronically unfavorable.[5]

Sources

avoiding O- vs N-alkylation side reactions in quinoxalinones

Welcome to the Quinoxalinone Alkylation Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward alkylation of quinoxalinones can lead to challenging mixtures of N- and O-alkylated isomers. This guide is designed to move beyond simple protocols and provide you, our fellow researchers and drug developers, with the deep mechanistic understanding required to troubleshoot and control this critical reaction.

Our core philosophy is that a well-designed experiment is a self-validating one. By understanding the "why" behind your choice of reagents and conditions, you can predictably steer the reaction towards the desired N-alkylated product, a crucial scaffold in medicinal chemistry.[1][2]

This center is structured to help you quickly diagnose problems and implement robust solutions. We will begin with frequently asked questions for a high-level overview, followed by an in-depth troubleshooting guide for specific experimental issues, and conclude with validated protocols and analytical methods for structural confirmation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting two different products when I try to alkylate my quinoxalinone?

You are observing both N- and O-alkylation because the deprotonated quinoxalinone is an ambident nucleophile . This means it has two distinct nucleophilic centers: the nitrogen atom (N1) and the exocyclic oxygen atom (O2). The reaction conditions determine which site the alkylating agent (electrophile) will preferentially attack.

Q2: What is the fundamental principle that controls whether N- or O-alkylation occurs?

The primary guiding principle is the Hard and Soft Acids and Bases (HSAB) theory .[3][4] This theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5][6]

-

The quinoxalinone anion's oxygen atom is a hard nucleophile (high electronegativity, charge localized).

-

The nitrogen atom is a soft nucleophile (less electronegative, more polarizable).[7]

By choosing an alkylating agent (a Lewis acid) that is either "hard" or "soft," you can direct the reaction to the corresponding site.